Cas no 139536-04-2 (5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine)

5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a brominated pyrimidine derivative featuring a morpholine substituent at the 4-position and an amine group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the morpholine group contributes to improved solubility and pharmacokinetic properties. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and drug discovery. The compound is typically handled under standard laboratory conditions, ensuring stability and ease of use in synthetic workflows.
5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine structure
139536-04-2 structure
Product Name:5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine
CAS No:139536-04-2
MF:C8H11BrN4O
MW:259.103140115738
MDL:MFCD00909149
CID:1288646
PubChem ID:15008311
Update Time:2025-05-20

5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, 5-bromo-4-(4-morpholinyl)-
    • 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine
    • 5-bromo-4-morpholin-4-ylpyrimidin-2-amine
    • G51834
    • EN300-3276391
    • 139536-04-2
    • SCHEMBL7712459
    • AKOS019335316
    • Z1431032020
    • MDL: MFCD00909149
    • Inchi: 1S/C8H11BrN4O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
    • InChI Key: KWJWDMNRVWCVIR-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(N)N=C1N1CCOCC1

Computed Properties

  • Exact Mass: 258.01173
  • Monoisotopic Mass: 258.01162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • PSA: 64.27

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5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine Related Literature

Additional information on 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

Introduction to 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS No. 139536-04-2)

5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine, with the CAS number 139536-04-2, is a versatile compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidines, which are widely studied for their potential therapeutic applications, particularly in the treatment of various diseases, including cancer and viral infections.

The molecular structure of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine consists of a pyrimidine core substituted with a bromine atom at the 5-position and a morpholine group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for further investigation and development.

Recent studies have highlighted the potential of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine as a lead compound in the development of novel therapeutics. One notable area of research is its activity against kinases, which are enzymes involved in cellular signaling pathways and are often dysregulated in cancer. Specifically, this compound has shown promising inhibitory effects on certain kinases, such as ABL1 and SRC, which are key targets in cancer therapy.

In addition to its anticancer properties, 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine has also been explored for its antiviral activity. Research has demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and HIV. The mechanism of action involves interference with viral replication enzymes, such as RNA-dependent RNA polymerase (RdRp), which is crucial for viral genome synthesis.

The pharmacokinetic properties of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine have been extensively studied to optimize its therapeutic potential. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for both oral and intravenous administration. Moreover, its low toxicity and high selectivity towards target enzymes enhance its safety profile and reduce the risk of adverse side effects.

Clinical trials are currently underway to evaluate the efficacy and safety of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine in various therapeutic settings. Preliminary results from phase I trials have been encouraging, demonstrating significant antitumor activity in patients with advanced solid tumors. These findings have paved the way for further clinical development and potential approval as a new drug candidate.

Beyond its direct therapeutic applications, 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine serves as a valuable tool in chemical biology research. Its ability to modulate specific cellular pathways makes it an essential reagent for studying kinase function and signaling networks. Additionally, it can be used as a scaffold for the design and synthesis of more potent and selective analogs through structure-based drug design approaches.

In conclusion, 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS No. 139536-04-2) is a promising compound with a wide range of potential applications in medicine and research. Its unique chemical structure and biological activities make it an important focus for ongoing studies aimed at developing new treatments for cancer and viral infections. As research continues to advance, this compound is likely to play a significant role in shaping the future of drug discovery and therapeutic innovation.

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